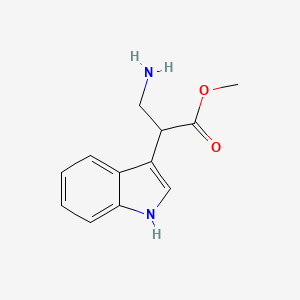

Methyl 3-amino-2-(1H-indol-3-yl)propanoate

Description

Contextualization within Amino Acid Derivative and Indole (B1671886) Chemistry

Methyl 3-amino-2-(1H-indol-3-yl)propanoate is structurally classified as a β-amino acid derivative. Unlike the proteinogenic α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group, in β-amino acids, the amino group is bonded to the second carbon atom. This seemingly subtle difference in structure has profound implications for the molecule's conformational preferences and biological activities. The incorporation of β-amino acids into peptides, for instance, can induce unique secondary structures and confer resistance to enzymatic degradation. researchgate.netacs.org

The presence of the indole moiety, specifically a 1H-indol-3-yl group, further enriches the chemical character of the molecule. The indole ring system is a prevalent scaffold in a vast array of natural products and pharmaceutically active compounds, renowned for its diverse biological activities, including anticancer, antioxidant, and anti-HIV properties. researchgate.netnih.govresearchgate.net The fusion of a β-amino acid framework with an indole side chain in this compound thus presents a scaffold with significant potential in medicinal chemistry and drug design. researchgate.net

Significance as a Chiral Synthetic Intermediate

A key feature of this compound is the presence of a stereocenter at the C2 position of the propanoate backbone. This chirality makes it a valuable building block, or chiral synthetic intermediate, for the asymmetric synthesis of more complex molecules. The ability to introduce a specific stereochemistry is paramount in the development of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

While specific, documented large-scale industrial uses of this compound are not widespread, its value lies in its potential as a precursor for synthesizing novel therapeutic agents. Chiral β-amino acids and their derivatives are sought after for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The asymmetric synthesis of such chiral amino acids is an active area of research, employing various methods including the use of chiral catalysts and enzymatic resolutions. nih.gov

Overview of Current Research Trajectories

Current research involving structures related to this compound is multifaceted. A significant portion of this research is centered on the development of novel synthetic methodologies to access enantiomerically pure β-amino acids. These methods are crucial for enabling the exploration of their potential applications.

In the realm of medicinal chemistry, research is focused on incorporating β-amino acid derivatives into peptide-based drugs to improve their pharmacokinetic properties. The unique conformational constraints imposed by β-amino acids can lead to peptides with well-defined three-dimensional structures, which can enhance their binding affinity and selectivity for biological targets. acs.org Furthermore, the indole nucleus continues to be a focal point for the design of new bioactive molecules, and the functionalization of the indole ring within amino acid frameworks is a strategy being explored for the development of new therapeutic agents. nih.govresearchgate.net

The table below provides a summary of the key characteristics of this compound.

| Property | Description |

| Chemical Classification | β-amino acid derivative, Indole derivative |

| Key Structural Features | β-amino group, Indole at C2, Methyl ester, Chiral center at C2 |

| Significance | Chiral building block for asymmetric synthesis |

| Potential Applications | Peptidomimetics, Medicinal chemistry, Drug discovery |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)9(6-13)10-7-14-11-5-3-2-4-8(10)11/h2-5,7,9,14H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWBIFYGTMDPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466972 | |

| Record name | AG-H-19703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79754-76-0 | |

| Record name | AG-H-19703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Amino 2 1h Indol 3 Yl Propanoate

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of methyl 3-amino-2-(1H-indol-3-yl)propanoate reveals several potential synthetic disconnections. The most logical approach involves disconnecting the C-N bond of the amino group, leading back to a precursor such as methyl 2-(1H-indol-3-yl)propenoate. This precursor, an α,β-unsaturated ester, is an ideal substrate for a conjugate addition reaction to introduce the amino group.

Another key disconnection can be made at the C2-C3 bond of the propanoate side chain, suggesting a pathway involving the reaction of an indole-3-carbaldehyde derivative with a suitable two-carbon nucleophile. However, the former strategy is often more direct and efficient.

The primary strategic precursors identified through this analysis are:

Indole (B1671886): The foundational starting material.

Methyl acrylate (B77674) or a related equivalent: To form the propanoate side chain.

A source of ammonia (B1221849) or a protected amine: To introduce the 3-amino group.

Classical Synthetic Routes

Classical approaches to the synthesis of this compound can be categorized into multistep linear and convergent strategies.

Multistep Linear Synthesis Approaches

A plausible multistep linear synthesis commences with the functionalization of indole at the C3 position. A common method is the Mannich reaction, which introduces an aminomethyl group that can be further elaborated.

A representative linear synthesis could proceed as follows:

Gramine Synthesis: Indole is reacted with formaldehyde (B43269) and dimethylamine (B145610) to yield gramine.

Quaternization and Displacement: Gramine is then quaternized with an alkyl halide, followed by displacement with a cyanide salt to introduce a nitrile group, forming 3-indoleacetonitrile.

Hydrolysis and Esterification: The nitrile is hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified to methyl 3-(1H-indol-3-yl)acetate.

α-Functionalization and Amination: This ester can then undergo α-functionalization to introduce a leaving group, followed by nucleophilic substitution with an amine source. However, a more common route involves condensation with an appropriate electrophile to form an α,β-unsaturated intermediate.

A more direct linear approach involves the Friedel-Crafts reaction of indole with a suitable three-carbon electrophile, though this can sometimes lead to issues with regioselectivity and polymerization.

Convergent Synthesis Strategies

A potential convergent route could involve the palladium-catalyzed cross-coupling of a 3-haloindole derivative with a suitable organometallic reagent containing the protected amino ester moiety. While effective, the preparation of the required organometallic reagent can be complex.

A more practical convergent approach relies on the conjugate addition to an α,β-unsaturated ester derived from indole.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| 1. Knoevenagel Condensation | Indole-3-carbaldehyde, malonic acid, pyridine, piperidine, heat | 3-(1H-indol-3-yl)acrylic acid | 85-95 |

| 2. Esterification | 3-(1H-indol-3-yl)acrylic acid, methanol (B129727), H₂SO₄ (cat.), reflux | Methyl 3-(1H-indol-3-yl)acrylate | 90-98 |

| 3. Michael Addition | Methyl 3-(1H-indol-3-yl)acrylate, benzylamine, methanol, room temp. | Methyl 3-(benzylamino)-2-(1H-indol-3-yl)propanoate | 70-85 |

| 4. Deprotection | Methyl 3-(benzylamino)-2-(1H-indol-3-yl)propanoate, H₂, Pd/C, methanol | This compound | 80-95 |

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of chiral β-amino acids is a highly active area of research. For this compound, which contains a stereocenter at the C2 position, enantioselective synthesis is crucial for many applications.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, after which it is removed.

For the synthesis of the target compound, a chiral auxiliary, such as a chiral oxazolidinone, can be attached to the acrylate precursor. The conjugate addition of an amine to this chiral α,β-unsaturated imide proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary provides the enantiomerically enriched β-amino ester.

| Step | Description | Key Reagents | Expected Diastereomeric Excess (%) |

| 1 | Attachment of Chiral Auxiliary | 3-(1H-indol-3-yl)acrylic acid, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, DCC, DMAP | >95 |

| 2 | Diastereoselective Conjugate Addition | Chiral N-acyloxazolidinone, Lithium hexamethyldisilazide, Benzylamine | >98 |

| 3 | Cleavage of Auxiliary | Product from step 2, Lithium hydroxide (B78521), Hydrogen peroxide | >95 |

| 4 | Esterification | Enantiomerically enriched β-amino acid, Methanol, Thionyl chloride | >98 |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, a key catalytic asymmetric reaction would be the conjugate addition of an amine to methyl 3-(1H-indol-3-yl)acrylate. Chiral Lewis acids or organocatalysts can be employed to control the stereochemistry of this transformation. For example, a chiral copper-bis(oxazoline) complex can catalyze the addition of a protected amine to the α,β-unsaturated ester with high enantioselectivity.

| Catalyst System | Amine Source | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Cu(OTf)₂-(S,S)-Ph-BOX | O-benzylhydroxylamine | Toluene | 0 | 90-97 |

| Chiral Brønsted Acid | Dibenzyl iminodicarboxylate | Dichloromethane (B109758) | -20 | 85-95 |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. For the synthesis of this compound, the enantioselective Friedel-Crafts reaction of indole with a dehydroalanine (B155165) derivative is a prominent strategy. nih.govnih.gov This reaction is often catalyzed by chiral Brønsted acids, such as phosphoric acids, or by cinchona alkaloid derivatives. nih.govrsc.orgdovepress.com

The mechanism typically involves the activation of the electrophile (the dehydroalanine derivative) by the chiral catalyst through hydrogen bonding, which facilitates the nucleophilic attack of the indole at the C3 position. The chiral environment provided by the catalyst directs the approach of the indole, leading to the formation of one enantiomer in excess.

Key parameters influencing the success of these reactions include the choice of catalyst, solvent, temperature, and the protecting group on the dehydroalanine nitrogen. Below is a table summarizing typical results for the organocatalytic synthesis of related β-indolyl-α-amino esters.

Table 1: Organocatalytic Synthesis of β-Indolyl-α-Amino Esters

| Catalyst (mol%) | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid (10) | Methyl 2-acetamidoacrylate | Toluene | -20 | 85 | 92 |

| Cinchona Alkaloid (10) | Methyl 2-phthalimidoacrylate | CH2Cl2 | 0 | 90 | 88 |

Metal-Catalyzed Asymmetric Transformations

Metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of this compound. mdpi.com Copper and rhodium complexes are among the most effective catalysts for the conjugate addition of indoles to α,β-unsaturated systems. nih.govrsc.org

In a typical copper-catalyzed reaction, a chiral ligand, such as a bis(oxazoline) or a phosphoramidite, is used to create a chiral copper complex. This complex then coordinates to the dehydroalanine derivative, activating it for the nucleophilic attack of indole. The stereochemical outcome is dictated by the geometry of the chiral ligand. Rhodium-catalyzed reactions often employ chiral diene or sulfur-olefin ligands and can proceed under mild conditions. rsc.orgmdpi.com

The choice of the metal precursor, chiral ligand, and reaction conditions are crucial for achieving high yields and enantioselectivities. Below is a data table illustrating representative results for metal-catalyzed asymmetric conjugate additions of indoles.

Table 2: Metal-Catalyzed Asymmetric Synthesis of β-Indolyl-α-Amino Esters

| Metal/Ligand (mol%) | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Cu(OTf)2/BOX (10) | Methyl 2-acetamidoacrylate | Toluene | 0 | 92 | 95 |

| [Rh(COD)Cl]2/Chiral Diene (5) | Methyl 2-phthalimidoacrylate | Dioxane | RT | 88 | 98 |

Biocatalytic Approaches (Enzymatic Synthesis)

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. For the synthesis of this compound, enzymes such as tryptophan synthase (TrpS) and transaminases are of particular interest. nih.govwikipedia.orgacs.org

Tryptophan synthase, in its natural function, catalyzes the condensation of indole and serine to produce L-tryptophan. wikipedia.org By employing engineered variants of TrpS, it is possible to use modified substrates. google.comgoogle.com The synthesis of the target methyl ester could potentially be achieved by using methyl serinate as the substrate or through a subsequent enzymatic esterification of the tryptophan product.

Transaminases can be used to asymmetrically synthesize amino acids from their corresponding α-keto acids. ucl.ac.uk A potential biocatalytic route to this compound could involve the transamination of a precursor keto-ester, methyl 2-oxo-3-(1H-indol-3-yl)propanoate.

Table 3: Biocatalytic Synthesis of Tryptophan Analogs

| Enzyme | Substrates | Conditions | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Tryptophan Synthase (engineered) | Indole, L-Serine | Aqueous buffer, 37°C | L-Tryptophan | >95 | >99 |

Green Chemistry Principles Applied to Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.org In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Catalytic methods, both organocatalytic and metal-catalyzed, generally exhibit high atom economy as the catalyst is used in small amounts and is not incorporated into the final product. organic-chemistry.org Biocatalytic approaches also have excellent atom economy.

Use of Safer Solvents: Efforts are being made to replace hazardous solvents like dichloromethane with greener alternatives such as ethanol, water, or even solvent-free conditions in some organocatalytic reactions. rsc.org

Energy Efficiency: Biocatalytic reactions are typically run under mild conditions (ambient temperature and pressure), which significantly reduces energy consumption compared to many traditional chemical processes. frontiersin.org

Use of Renewable Feedstocks: Biocatalytic routes often utilize renewable starting materials. For instance, the substrates for tryptophan synthase (indole and serine) can be derived from fermentation processes. frontiersin.org

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization and consideration of several factors. core.ac.uk For the synthesis of this compound, key considerations include:

Catalyst Loading and Turnover Number: For both organocatalytic and metal-catalyzed processes, minimizing the catalyst loading while maintaining high yield and enantioselectivity is crucial for economic viability. nih.govprinceton.edu

Reaction Time and Throughput: Optimizing reaction parameters such as temperature and concentration to reduce reaction times and increase the amount of product produced per unit volume of the reactor is a primary goal.

Purification: Developing efficient and scalable purification methods, such as crystallization-induced asymmetric transformation or chromatography-free workups, is essential to minimize waste and cost.

Safety: A thorough assessment of the safety hazards associated with all reagents, intermediates, and reaction conditions is necessary for safe scale-up.

The industrial production of amino acids and their derivatives often relies on robust and scalable synthetic methods. For instance, the production of tryptophan esters has been optimized for industrial-scale synthesis, focusing on cost-effective reagents and simplified purification procedures. google.comgoogle.com Similar principles would be applied to the scale-up of the synthesis of this compound.

Chemical Reactivity and Derivatization of Methyl 3 Amino 2 1h Indol 3 Yl Propanoate

Reactivity of the Amino Group

The primary amino group in methyl 3-amino-2-(1H-indol-3-yl)propanoate is a key site for a variety of chemical modifications, including acylation, amidation, alkylation, arylation, and cyclization reactions. These transformations allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

Acylation and Amidation Reactions

The nucleophilic nature of the primary amino group readily allows for acylation and amidation reactions. Acylation, typically performed with acid chlorides or anhydrides in the presence of a base, leads to the formation of N-acyl derivatives. For instance, the reaction with chloroacetyl chloride yields methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate.

Amidation reactions, particularly peptide couplings, are fundamental in the synthesis of peptides and peptidomimetics. The amino group of tryptophan methyl ester can be coupled with N-protected amino acids or carboxylic acids using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl). nih.gov These reactions are crucial for incorporating the tryptophan scaffold into larger peptide chains.

| Reagent | Product | Reaction Type |

| Acid Chloride/Anhydride | N-Acyl derivative | Acylation |

| N-Protected Amino Acid | Dipeptide | Amidation (Peptide Coupling) |

Alkylation and Arylation Reactions

The primary amino group can undergo N-alkylation through various methods. Reductive amination is a common approach, involving the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. google.commdpi.commasterorganicchemistry.com Reagents like sodium cyanoborohydride or sodium borohydride (B1222165) are often employed for the reduction step. google.commdpi.commasterorganicchemistry.com Direct alkylation with alkyl halides can also be achieved, though it may sometimes lead to over-alkylation. monash.eduresearchgate.net

N-arylation of the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction typically involves the coupling of the amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

| Reaction Type | Reagents | Product |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Alkyl Amine |

| Direct Alkylation | Alkyl Halide, Base | N-Alkyl Amine |

| Ullmann Condensation | Aryl Halide, Copper Catalyst, Base | N-Aryl Amine |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

One of the most notable cyclization reactions is the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of the amino group with an aldehyde or ketone, followed by an intramolecular electrophilic substitution on the indole (B1671886) ring to form a tetrahydro-β-carboline. researchgate.netnrochemistry.comnih.govscilit.comnih.gov The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. researchgate.netscilit.com

Another important class of heterocyclic compounds derived from tryptophan methyl ester are diketopiperazines (DKPs) . These cyclic dipeptides are formed by the intramolecular cyclization of a dipeptide precursor, which can be synthesized by coupling tryptophan methyl ester with another amino acid. nih.govnih.govrsc.orgresearchgate.netbaranlab.org The cyclization is typically achieved by heating the dipeptide methyl ester, often under basic conditions. nih.govnih.gov

| Reaction Name | Reactant(s) | Heterocyclic Product |

| Pictet-Spengler Reaction | Aldehyde or Ketone | Tetrahydro-β-carboline |

| Diketopiperazine Formation | Dipeptide Precursor | Diketopiperazine |

Reactivity of the Ester Group

The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis, transesterification, and reduction reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic (saponification) conditions. rsc.orgchemicalforums.com Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis is irreversible due to the formation of the carboxylate salt. chemicalforums.com Enzymatic hydrolysis, often utilizing lipases or proteases like α-chymotrypsin, can also be employed for a mild and selective transformation. nih.gov

Transesterification is the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. researchgate.netnih.govmasterorganicchemistry.com This reaction is typically driven to completion by using the new alcohol as the solvent or by removing the methanol (B129727) byproduct. For example, reaction with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield the corresponding benzyl ester. researchgate.netnih.gov

| Reaction | Conditions | Product |

| Hydrolysis | Acid or Base Catalysis | Carboxylic Acid |

| Hydrolysis | Enzyme (e.g., α-chymotrypsin) | Carboxylic Acid |

| Transesterification | Alcohol, Acid or Base Catalyst | New Ester |

Reduction to Alcohol Functionality

The ester group can be reduced to the corresponding primary alcohol, tryptophanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing the ester to the alcohol. commonorganicchemistry.comchemistrysteps.com Other reducing agents such as sodium borohydride (NaBH₄), often in the presence of activating agents like calcium chloride, or diisobutylaluminium hydride (DIBAL-H) can also be used. reddit.comyoutube.comnih.gov DIBAL-H is particularly useful as it can selectively reduce esters to aldehydes at low temperatures, although over-reduction to the alcohol can occur. commonorganicchemistry.comchemistrysteps.comyoutube.com

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (Tryptophanol) |

| Sodium Borohydride (NaBH₄) with additives | Primary Alcohol (Tryptophanol) |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde or Primary Alcohol |

Amidation with Primary and Secondary Amines

The methyl ester group of this compound can undergo amidation reactions with both primary and secondary amines to form the corresponding amides. This transformation is a common strategy for the synthesis of peptide derivatives and other complex molecules. The direct amidation of esters with amines can be challenging and often requires specific reagents or catalysts to proceed efficiently.

Recent methodologies have explored the use of Lewis acids to facilitate the direct amidation of unprotected amino acids. While specific studies on this compound are not extensively documented, research on similar amino acid esters provides insight into the plausible reaction conditions. For instance, the use of catalytic or stoichiometric quantities of boron or titanium Lewis acids has been shown to be effective for the direct amidation of unprotected amino acids with a range of primary and secondary amines. nih.gov Another approach involves the use of sodium amidoboranes (NaNHRBH3) for the direct amidation of esters at room temperature without the need for catalysts. nih.gov

These reactions typically involve the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of methanol. The chemoselectivity of these reactions is crucial, especially when dealing with unprotected amino acids, to avoid side reactions involving the free amine group of the starting material.

Table 1: Representative Conditions for Amidation of Amino Acid Esters

| Catalyst/Reagent | Amine Type | Solvent | Temperature | Notes |

| Boron Lewis Acids (e.g., B(OCH2CF3)3) | Primary, Secondary | Various | Varies | Can be used in catalytic or stoichiometric amounts. nih.gov |

| Titanium Lewis Acids (e.g., Ti(OiPr)4) | Primary, Secondary | CPME | Varies | Catalytic amounts are effective. nih.gov |

| Sodium Amidoboranes (NaNHRBH3) | Primary, Secondary | THF | Room Temp. | Rapid and high conversion. nih.gov |

Reactivity of the Indole Moiety

The indole ring of this compound is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The nitrogen atom within the indole ring also presents a site for functionalization.

Electrophilic Aromatic Substitution Reactions

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, since the C3 position is already substituted in this compound, electrophilic attack is directed to other positions of the indole ring, most commonly the C2 position. The electron-donating nature of the pyrrole (B145914) ring nitrogen enhances the nucleophilicity of the indole system. wikipedia.org

Common electrophilic aromatic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For tryptophan derivatives, these reactions can be performed on the indole ring, provided that the amino and carboxyl groups are appropriately protected. For example, the nitration of toluene, a simple aromatic system, yields a mixture of ortho, meta, and para products, with the directing effect of the methyl group favoring the ortho and para isomers. libretexts.org Similarly, substituents on the indole ring will direct incoming electrophiles.

Functionalization at the Indole Nitrogen (N-alkylation, N-acylation)

The nitrogen atom of the indole ring can be functionalized through N-alkylation and N-acylation reactions. These modifications can be important for altering the biological activity or the synthetic utility of the molecule.

N-alkylation: The alkylation of the indole nitrogen in tryptophan derivatives can be achieved using various alkylating agents in the presence of a base. For instance, N-Boc-L-tryptophan can be N-alkylated with bromoethane (B45996) in the presence of sodium hydroxide (B78521) in DMSO. nih.gov A general method for the selective mono-N-alkylation of amino alcohols involves chelation to 9-BBN, followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org Reductive alkylation using an aldehyde and a reducing agent like sodium borohydride is another common method for N-alkylation of α-amino methyl esters. chimia.ch

N-acylation: The N-acylation of indoles can be accomplished using acylating agents such as thioesters in the presence of a base like cesium carbonate. beilstein-journals.org This provides a chemoselective method to introduce an acyl group onto the indole nitrogen.

Cycloaddition Reactions Involving the Indole Ring System

The indole ring can participate in cycloaddition reactions, although this is a less common transformation compared to electrophilic substitution. The double bond between C2 and C3 of the indole can act as a dienophile in [4+2] cycloaddition reactions. For example, 2-vinylindoles can react with methyl 2-acetamidoacrylate in the presence of a Lewis acid catalyst like EtAlCl2 to form tetrahydrocarbazole derivatives, which are constrained analogues of tryptophan. nih.gov The indole moiety itself can also undergo cyclization reactions, such as the conversion of tryptophan derivatives to 2,3-dihydropyrrolo[2,3-b]indoles. acs.org

Transformations Involving the Chiral Center

The α-carbon of this compound is a chiral center, and its stereochemical integrity is often crucial for biological activity.

Epimerization and Racemization Studies

Racemization can occur through the formation of a Schiff base intermediate. For example, heating an amino acid with benzaldehyde (B42025) in deuterated acetic acid can lead to racemization and α-deuteration. mdpi.com The mechanism involves the deprotonation and reprotonation of the α-carbon, which can lead to a loss of stereochemical information.

Table 2: Factors Influencing Racemization of Tryptophan

| Factor | Condition | Effect on Racemization | Reference |

| pH | pH 9-11 | Increased racemization | uni-mate.hucabidigitallibrary.org |

| pH | pH 3-7 | Not significant | uni-mate.hu |

| Temperature | Boiling | Promotes racemization, especially at high pH | cabidigitallibrary.org |

| Time | Prolonged heating (12-24h) | Increased racemization and degradation | cabidigitallibrary.org |

Diastereoselective Transformations of this compound

The chemical reactivity of this compound, a derivative of the amino acid tryptophan, allows for a variety of transformations. Among the most significant are diastereoselective reactions, which control the formation of stereoisomers. A primary example of such a transformation is the Pictet-Spengler reaction, a key method for synthesizing tetrahydro-β-carboline structures. nih.govrsc.org The inherent chirality of this compound, derived from either L- or D-tryptophan, plays a crucial role in influencing the stereochemical outcome of these reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, in this case, this compound, with an aldehyde or ketone, followed by ring closure. nih.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich indole nucleus. nih.gov The stereoselectivity of this reaction, yielding either cis or trans diastereomers of the resulting 1,3-disubstituted tetrahydro-β-carboline, is highly dependent on the reaction conditions, including the choice of catalyst and solvent. researchgate.net

Detailed research has demonstrated that the diastereomeric ratio of the products can be effectively controlled. For instance, the reaction of L-tryptophan methyl ester with various aldehydes can be steered to favor the formation of the cis diastereomer. nih.gov Conversely, modifications to the reactants, such as N-acylation of the tryptophan ester, can lead to a preference for the trans product. mdpi.com

A notable application of the diastereoselective Pictet-Spengler reaction is in the synthesis of the pharmaceutical agent Tadalafil (Cialis). researchgate.netresearchgate.net In this synthesis, D-tryptophan methyl ester is reacted with piperonal. The stereochemical outcome of this reaction is critical for the final drug's efficacy. Studies have extensively investigated the optimization of this reaction to achieve high diastereoselectivity.

The following data tables summarize key research findings on the diastereoselective Pictet-Spengler reaction of this compound with various aldehydes, highlighting the influence of reaction conditions on the diastereomeric ratio of the resulting tetrahydro-β-carboline products.

Table 1: Diastereoselective Pictet-Spengler Reaction of D-Tryptophan Methyl Ester with Piperonal researchgate.net

| Catalyst | Solvent | Diastereomeric Ratio (cis:trans) |

| Benzoic Acid | Acetic Acid | 92:8 |

| None (using hydrochloride salt) | Nitromethane | 99:1 |

| None (using hydrochloride salt) | Acetonitrile | 99:1 |

Table 2: Diastereoselective Pictet-Spengler Reaction of L-Tryptophan Methyl Ester with Various Aldehydes nih.gov

| Aldehyde (RCHO) | Product Configuration |

| R = CH₃ | 1,3-cis |

| R = C₂H₅ | 1,3-cis |

| R = C₃H₇ | 1,3-cis |

| R = C₄H₉ | 1,3-cis |

| R = C₆H₅ | 1,3-cis |

Table 3: Influence of N-Substitution on Diastereoselectivity mdpi.com

| Tryptophan Derivative | Reaction Condition | Predominant Product |

| Tryptophan methyl ester | Acidic | 1,3-cis-tetrahydro-β-carboline |

| N-functionalized tryptophan ester | Non-acidic | 1,3-trans-tetrahydro-β-carboline |

Advanced Spectroscopic and Structural Characterization of Methyl 3 Amino 2 1h Indol 3 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of Methyl 3-amino-2-(1H-indol-3-yl)propanoate, offering a window into the chemical environment of each atom within the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical shifts and coupling constants of the constituent atoms. For the hydrochloride salt of L-tryptophan methyl ester, which is this compound hydrochloride, the proton NMR spectrum in DMSO-d₆ displays characteristic signals. chemicalbook.com

| Proton | Chemical Shift (ppm) |

| NH (indole) | 11.2 |

| NH₃⁺ | 8.81 |

| Ar-H | 7.54, 7.39, 7.28, 7.09, 7.01 |

| α-CH | 4.19 |

| OCH₃ | 3.63 |

| β-CH₂ | 3.39, 3.33 |

To interact with the data, you can sort and filter the table.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these resonances and understanding the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the α-proton and the β-protons, as well as among the coupled protons on the indole (B1671886) ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning the carbon signals based on the already-assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methyl protons of the ester group and the carbonyl carbon, and between the indole protons and various carbons in the bicyclic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. For tryptophan derivatives, NOESY can provide insights into the spatial arrangement of the indole side chain relative to the amino acid backbone. nih.gov

Solid-State NMR Applications for Polymorph Analysis

While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline forms. Different crystalline arrangements, known as polymorphs, can exhibit distinct ssNMR spectra. Although specific ssNMR studies on this compound are not extensively documented, the technique is widely applied to tryptophan and its derivatives to probe molecular packing, conformational differences between molecules in the asymmetric unit, and to differentiate between various polymorphic and hydrated forms. illinois.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₄N₂O₂) is a key parameter for its unambiguous identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.gov For tryptophan derivatives like this compound, common fragmentation pathways involve the loss of small neutral molecules such as water, ammonia (B1221849), and carbon monoxide. A significant fragmentation pathway for protonated tryptophan and its esters often involves the cleavage of the bond between the α- and β-carbons of the side chain, leading to the formation of a stable indolyl-containing fragment. nih.govresearchgate.net The analysis of these fragmentation patterns is crucial for the structural confirmation of the parent molecule and for the identification of its derivatives in complex mixtures. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to its structure and bonding.

The FTIR spectrum of L-tryptophan methyl ester displays a characteristic absorption band for the carbonyl group of the ester at approximately 1751 cm⁻¹. researchgate.net The N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹, while aliphatic C-H stretching bands appear near 2900 cm⁻¹. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of an indole derivative, Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, revealed characteristic absorption bands. mdpi.com Specifically, the presence of an ester group was confirmed by a strong stretching vibration at 1725 cm⁻¹, while a carbonyl stretching mode was observed at 1642 cm⁻¹. mdpi.com For this compound, characteristic peaks would be expected for the N-H stretching of the amine and indole groups, C=O stretching of the ester, and C-N stretching, as well as aromatic C-H and C=C vibrations of the indole ring.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Indole) | Stretch | 3400-3250 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Ester) | Stretch | 1750-1735 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| N-H (Amine) | Bend | 1650-1580 |

| C-N | Stretch | 1335-1250 |

| C-O (Ester) | Stretch | 1300-1000 |

This table is predictive and based on typical vibrational frequencies for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For tryptophan and its derivatives, Raman spectroscopy is a valuable tool for studying the structure and interactions of the indole ring. nih.gov Key marker bands in the Raman spectra of tryptophan derivatives can reveal information about hydrogen bonding, hydrophobicity of the environment, and conformation. nih.govnih.gov

Two prominent Raman bands for the tryptophan side chain are found at approximately 880 cm⁻¹ and 1360 cm⁻¹. nih.gov The frequency of the 880 cm⁻¹ band is indicative of the hydrogen bonding strength at the N1-H site of the indole ring; a lower frequency suggests stronger hydrogen bonding. nih.gov The intensity of the 1360 cm⁻¹ band serves as a marker for the hydrophobicity of the indole ring's environment, being more intense in hydrophobic surroundings. nih.gov Studies on dry L-tryptophan particles have utilized laser excitation at 488 nm and 633 nm to generate Raman spectra, highlighting the utility of this technique for solid-state analysis. optica.org

Table 2: Key Raman Marker Bands for the Indole Ring in Tryptophan Derivatives

| Wavenumber (cm⁻¹) | Assignment | Structural Information | Reference |

| ~880 | Indole Ring Vibration | Hydrogen bonding at N1-H | nih.gov |

| ~1360 | Indole Ring Vibration | Hydrophobicity of environment | nih.gov |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The indole chromophore of tryptophan and its derivatives exhibits characteristic absorption bands in the UV region. L-tryptophan, for instance, has a maximum absorption at approximately 280 nm. nih.gov The electronic spectra of Schiff bases derived from 2-aminobenzothiazole (B30445) show absorption bands between 300-350 nm, which are attributed to n→π* transitions of the azomethine group. researchgate.net The benzene (B151609) ring component typically shows π→π* transitions around 200 nm and 250 nm. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the indole ring.

The synthesis of Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, a related indole derivative, was characterized using UV-Vis spectroscopy, among other techniques, to confirm its structure. mdpi.com

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For chiral compounds like the enantiomers of this compound, CD spectroscopy provides information about the stereochemistry and conformation.

The CD spectra of L-tryptophan and its derivatives show intense positive ellipticity around 223 nm. sci-hub.st Variations in the CD spectral pattern below 215 nm can be observed, which are sensitive to the local environment and conformation. sci-hub.st In aqueous solutions, L-tryptophan exhibits a maximum peak of ellipticity at a wavelength of about 234 nm, which is characteristic of L-enantiomers of α-amino acids. researchgate.net The near-UV CD spectra of tryptophan can be resolved to provide site-specific structural information within proteins. nih.gov This technique is also used in conjunction with HPLC for the determination of enantiomeric excess. uma.es

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The crystal structure of a related compound, Methyl 3-(1H-indol-3-yl)propanoate, has been determined. nih.govresearchgate.netresearchgate.net This compound crystallizes in the monoclinic space group. nih.govresearchgate.net The molecule adopts an essentially planar conformation. nih.govresearchgate.netresearchgate.net In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains. nih.govresearchgate.netresearchgate.net Single crystals suitable for X-ray diffraction were grown by slow evaporation from a dichloromethane (B109758)/petroleum solution. nih.govresearchgate.net

Table 3: Crystallographic Data for Methyl 3-(1H-indol-3-yl)propanoate

| Parameter | Value | Reference |

| Formula | C₁₂H₁₃NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 6.893 (5) | nih.gov |

| b (Å) | 9.146 (8) | nih.gov |

| c (Å) | 18.052 (10) | nih.gov |

| β (°) | 111.27 (3) | nih.gov |

| Volume (ų) | 1060.5 (13) | nih.gov |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound.

Chiral HPLC is a common method for separating enantiomers and quantifying their relative amounts to determine enantiomeric excess. uma.esheraldopenaccess.us This can be achieved using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on an achiral column. researchgate.netgoogle.com For instance, the enantiomeric separation of monosubstituted tryptophan derivatives has been successfully performed using a Cinchona alkaloid-based zwitterionic CSP. nih.gov This method allowed for the determination of the optical purity of synthesized 6-chloro-l-tryptophan (B15053) to be greater than 99.0%. nih.gov

In addition to chiral columns, achiral HPLC coupled with chiroptical detectors, such as a CD detector, can also be used to determine enantiomeric excess. uma.es Various detection methods, including UV-Vis, CD, and fluorimetric detectors, can be employed in series to obtain comprehensive chromatographic profiles. uma.es The analysis of tryptophan and its metabolites often requires careful sample preparation, such as protein precipitation and solid-phase extraction, to remove interfering compounds. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for the separation of the enantiomers (R and S forms) of this compound. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). The direct analysis of enantiomeric purity is vital in pharmaceutical and biological studies, as different enantiomers can exhibit distinct biological activities.

The separation mechanism relies on the formation of transient diastereomeric complexes between the solute enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and thus, separation. For amino acid derivatives like the target compound, several types of CSPs are effective.

Research Findings:

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful in resolving the enantiomers of underivatized amino acids and their simple derivatives. These CSPs are versatile, compatible with both aqueous and organic mobile phases, and can separate polar and ionic compounds effectively. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are also widely used, often requiring specific mobile phases to achieve optimal separation. mdpi.com

The composition of the mobile phase, including the type of organic modifier (e.g., methanol (B129727), acetonitrile) and additives (e.g., acids, bases, or buffers), significantly influences retention and enantioselectivity. For zwitterionic compounds like amino acids, adjusting the pH of the mobile phase can control the ionization state of the analyte and enhance chiral recognition. Studies on similar compounds have shown that enantioselectivity can increase with the concentration of the organic modifier.

The following table summarizes typical conditions used for the chiral separation of tryptophan derivatives, which would be applicable to this compound.

Table 1: Representative Chiral HPLC Conditions for Tryptophan Derivatives

| Parameter | Condition A | Condition B |

|---|---|---|

| Chiral Stationary Phase (CSP) | Astec CHIROBIOTIC T (Teicoplanin-based) | CHIRALPAK IH-3 (Amylose tris-[(S)-methylbenzylcarbamate]) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Methanol/Water/Acetic Acid (80:20:0.1, v/v/v) | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 280 nm | UV at 254 nm |

| Temperature | 25°C | 25°C |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, like other amino acid esters, has low volatility due to the presence of the polar amino group and the indole N-H group. Therefore, a derivatization step is typically required to increase its volatility and thermal stability for GC analysis. nih.gov

Derivatization:

A common derivatization method is silylation, where active hydrogens (in -NH2 and indole N-H groups) are replaced by trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The derivatization of this compound would likely result in a di-TMS derivative, with TMS groups attached to the primary amine and the indole nitrogen. This process significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC.

Mass Spectrometry and Fragmentation:

Once the derivatized compound is separated on the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern serves as a "fingerprint" for identifying the compound.

For the di-TMS derivative of this compound, the fragmentation would be influenced by the indole nucleus, the silylated amino group, and the methyl ester group. Key fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, a common fragmentation pathway for amines. This would lead to the loss of the methoxycarbonyl group.

Loss of the Ester Group: Fragmentation can occur via the loss of the methoxy (B1213986) group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).

Indole Ring Fragmentation: The most characteristic fragment for indole-containing compounds is typically the ion corresponding to the quinolinium or isoquinolinium cation, often observed at m/z 130, resulting from cleavage of the side chain.

The following table details the expected key ions in the mass spectrum of the di-TMS derivative of this compound.

Table 2: Predicted GC-MS Fragmentation of di-TMS-Methyl 3-amino-2-(1H-indol-3-yl)propanoate

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure/Origin | Significance |

|---|---|---|

| 362 | [M]+ (Molecular Ion) | Indicates the molecular weight of the di-TMS derivative. |

| 347 | [M - CH3]+ | Loss of a methyl group, likely from a TMS group. |

| 290 | [M - (CH3)2SiNH]+ | Fragment resulting from side-chain cleavage. |

| 202 | [Indole-CH=NHTMS]+ | Major fragment from alpha-cleavage (loss of the methoxycarbonyl group). This is often a base peak for silylated tryptophan derivatives. |

| 130 | [Indole-CH2]+ | Characteristic fragment of the indole-3-methyl group. |

| 73 | [(CH3)3Si]+ | Characteristic ion for a TMS derivative. |

Computational and Theoretical Studies of Methyl 3 Amino 2 1h Indol 3 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Methyl 3-amino-2-(1H-indol-3-yl)propanoate, these studies would provide invaluable insights into its structure, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis would be necessary to map out the potential energy surface and identify all low-energy conformers.

Currently, there is no published data detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the conformational energy landscape for this compound.

Electronic Structure Analysis and Frontier Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

Detailed analyses of the HOMO and LUMO energies and their spatial distributions for this compound are not available in the scientific literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, Vibrational Frequencies)

Quantum chemical methods can predict various spectroscopic properties, which are invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and infrared (IR) vibrational frequencies can aid in the interpretation of experimental data.

No theoretical predictions for the 1H and 13C NMR chemical shifts, the electronic transitions contributing to UV-Vis absorption, or the vibrational modes for this compound have been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its dynamic properties and its interactions with the environment.

Dynamic Conformational Flexibility and Rotational Barriers

MD simulations can reveal the dynamic nature of a molecule's conformation, showing how it explores different shapes over time. These simulations can also be used to calculate the energy barriers for rotation around specific bonds, which governs the rate of conformational changes.

There are no published MD simulation studies that characterize the dynamic conformational flexibility or quantify the rotational energy barriers for the key rotatable bonds in this compound.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence a molecule's conformation and reactivity. MD simulations in explicit solvent models can provide a realistic picture of how solvent molecules interact with the solute and affect its properties.

Specific studies on the effect of different solvents on the conformational preferences and potential reactivity of this compound through molecular dynamics simulations have not been found in the reviewed literature.

Reaction Mechanism Elucidation

Information regarding the transition state analysis for the key synthetic steps in the formation of this compound is not available in the reviewed literature. Such an analysis would typically involve quantum mechanical calculations to identify the geometry of transition states, which are the highest energy points along a reaction coordinate. This would include detailed data on bond lengths, bond angles, and vibrational frequencies of the transition state structures.

Detailed energetic profiling of the reaction pathways leading to this compound has not been reported in the accessible scientific literature. This type of study would involve calculating the relative energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. This would provide critical insights into the reaction kinetics and thermodynamics, including the determination of activation energies and reaction enthalpies.

Applications of Methyl 3 Amino 2 1h Indol 3 Yl Propanoate As a Building Block in Complex Molecule Synthesis

Synthesis of Peptidomimetics and Modified Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. Methyl 3-amino-2-(1H-indol-3-yl)propanoate and its parent amino acid, tryptophan, are crucial starting materials for creating these modified peptide structures.

One notable application is in the solid-phase synthesis of complex peptidomimetics like the fumitremorgin-type diketopiperazines. ebrary.net In this approach, a tryptophan-functionalized resin serves as the starting point. The synthesis involves the condensation of various aldehydes with the tryptophan resin to form tetrahydro-β-carbolines via the Pictet-Spengler reaction. Subsequent coupling with different amino acids leads to the formation of dipeptides. Finally, intramolecular cyclization yields the desired diketopiperazine-containing peptidomimetics. This strategy has been successfully employed to generate a 42-membered library of diastereomeric fumitremorgin analogues, demonstrating the utility of the tryptophan scaffold in building complex and diverse peptidomimetic structures. ebrary.net

| Starting Material | Key Reaction | Intermediate | Final Product Class |

| Tryptophan Resin | Pictet-Spengler Reaction | Tetrahydro-β-carboline | Fumitremorgin-type Diketopiperazines |

| Aldehydes | Dipeptide Coupling | Dipeptide on Solid Support | Peptidomimetic Library |

| Amino Acids | Cyclization/Cleavage |

Precursor for Indole (B1671886) Alkaloid Synthesis

The indole ring system is a core structural motif in a vast number of naturally occurring alkaloids with significant physiological activities. wikipedia.org Consequently, derivatives of tryptophan, such as this compound, are indispensable precursors in the total synthesis of these complex natural products. wikipedia.orgencyclopedia.pub

A compelling example is the total synthesis of the indole-tetramic acid alkaloid, griseofamine B, and its stereoisomers. encyclopedia.pub In this synthetic route, 4-bromo tryptophan methyl ester hydrochloride was utilized as the key starting material. The synthesis proceeded through a five-step sequence to yield the target natural product and its related isomers. The use of both the L- and D-enantiomers of the starting material allowed for the stereocontrolled synthesis of the different stereoisomers of griseofamine B. This highlights the importance of chiral tryptophan derivatives in accessing the structural diversity of indole alkaloids. encyclopedia.pub

| Precursor | Target Alkaloid | Number of Synthetic Steps | Key Transformation |

| 4-bromo tryptophan methyl ester hydrochloride (L-enantiomer) | Griseofamine B | 5 | Heck–Mizoroki reaction |

| 4-bromo tryptophan methyl ester hydrochloride (D-enantiomer) | ent-Griseofamine B | 5 | Stereocontrolled synthesis |

Role in the Synthesis of Chiral Heterocyclic Compounds

The chirality inherent in this compound makes it an excellent starting point for the asymmetric synthesis of various chiral heterocyclic compounds. The development of stereoselective methods to modify and cyclize tryptophan derivatives has opened avenues for creating novel and complex chiral architectures.

Strategies employing chiral auxiliaries, such as the Schöllkopf chiral reagent, have been instrumental in the asymmetric synthesis of tryptophan analogues. nih.gov This methodology allows for the stereocontrolled introduction of various substituents onto the tryptophan framework, leading to the formation of optically active tryptophan derivatives. These derivatives can then be further manipulated to construct a variety of chiral heterocyclic systems. For instance, palladium-catalyzed heteroannulation reactions of substituted o-iodoanilines with chiral internal alkynes derived from a Schöllkopf auxiliary have been developed to produce optically active tryptophan derivatives. researchgate.net Such methods provide a versatile platform for accessing a wide range of enantiomerically pure, indole-containing heterocyclic compounds.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for biological screening. nih.gov The tryptophan scaffold, and by extension this compound, provides an excellent foundation for the construction of combinatorial libraries due to its multiple points of diversification.

A sophisticated example is the use of an allene-containing tryptophan scaffold in a diverging diversity-oriented synthesis (DOS) strategy. acs.orgnih.govacs.org This approach led to the creation of a virtual library of 11,748 compounds based on six distinct molecular scaffolds. The synthesis of these scaffolds involved a series of powerful chemical transformations, including: acs.orgnih.govacs.org

Pictet-Spengler reaction

Rhodium(I)-catalyzed cyclocarbonylation

Microwave-assisted allenic [2 + 2] cycloaddition

Silver(I)-catalyzed cycloisomerization

Diversity analyses of the resulting virtual library demonstrated that the compounds occupy novel regions of chemical space, highlighting the potential of this tryptophan-based scaffold for generating structurally diverse and biologically relevant molecules. acs.orgnih.govacs.org

| Synthetic Strategy | Key Reactions | Number of Scaffolds | Virtual Library Size |

| Diversity-Oriented Synthesis (DOS) | Pictet-Spengler, Cyclocarbonylation, [2+2] Cycloaddition, Cycloisomerization | 6 | 11,748 compounds |

Development of Advanced Organic Scaffolds

Beyond its role in synthesizing known molecular classes, this compound and related tryptophan derivatives are pivotal in the development of novel and advanced organic scaffolds with unique three-dimensional structures. These scaffolds can serve as templates for the design of new therapeutic agents and functional materials.

The previously mentioned diverging DOS strategy utilizing an allene-containing tryptophan derivative exemplifies the development of such advanced scaffolds. acs.orgnih.gov The synthetic methodology enabled the construction of complex polycyclic systems, including: acs.orgnih.gov

Indolylmethylazabicyclooctadienes

Indolylmethyldihydrocyclopentapyridinones

Indolylmethylpyrrolidinocyclopentenones

Tetrahydroindolizinoindoles

Tetrahydrocyclobutaindoloquinolizinones

Tetrahydrocyclopentenone indolizinoindolones

The ability to generate such a diverse array of intricate molecular architectures from a single tryptophan-derived precursor underscores its importance as a foundational element in the construction of advanced organic scaffolds.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

While the synthesis of tryptophan esters is well-established, future research will likely focus on developing more sustainable, efficient, and scalable methods. Current synthetic routes often rely on traditional batch chemistry, which can be resource-intensive. The development of novel methodologies is a key area of ongoing research.

Key Research Thrusts:

Mechanochemistry: Solvent-free reaction conditions using techniques like high-speed ball milling represent a green chemistry approach to synthesis. mdpi.com This can reduce solvent waste and potentially lead to different reactivity and product selectivity.

Biocatalysis: The use of enzymes, such as lipases, for the stereoselective synthesis or resolution of amino acid esters offers a highly efficient and environmentally friendly alternative to chemical catalysts.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of indole-containing compounds. srce.hr

| Methodology | Potential Advantages for Synthesizing Tryptophan Esters | Challenges |

|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. mdpi.com | Scalability, reaction monitoring, potential for thermal degradation. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope, cost of enzymes. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction control. srce.hr | Specialized equipment, potential for localized overheating, scalability. |

Exploration of Unconventional Derivatization Pathways

Derivatization of Methyl 3-amino-2-(1H-indol-3-yl)propanoate is crucial for modifying its properties for specific applications, such as in analytical chemistry or as a precursor for more complex molecules. Future work will move beyond standard protection and coupling reactions to explore novel chemical transformations.

The primary sites for derivatization are the amino group, the carboxylic acid (ester), and the indole (B1671886) ring itself. Unconventional derivatization aims to introduce novel functional groups or create complex molecular architectures.

Emerging Derivatization Strategies:

C-H Activation: Direct functionalization of the C-H bonds on the indole nucleus offers a powerful and atom-economical way to introduce substituents at positions that are difficult to access through traditional methods. For instance, direct borylation at the C7 position of tryptophan has been demonstrated. researchgate.net

Fluorescent Tagging: Developing new derivatizing agents that can be attached to the amino group to create highly fluorescent probes. acs.org This is particularly useful for bio-imaging and analytical applications, where the intrinsic fluorescence of the indole ring may not be sufficient or suitable. acs.orgnih.gov

Diastereomer Formation for Chiral Separations: Using novel chiral derivatizing agents to create diastereomers that can be easily separated by standard chromatography techniques. nih.govresearchgate.net This is critical for applications where enantiomeric purity is essential.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. amidetech.com Integrating the synthesis and derivatization of this compound into automated flow chemistry platforms offers numerous advantages.

Benefits of Flow Chemistry:

Enhanced Safety and Control: Precise control over reaction parameters such as temperature, pressure, and mixing minimizes the risk of runaway reactions. amidetech.com

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors leads to efficient heat and mass transfer, often resulting in higher yields and shorter reaction times. nih.gov

Scalability: Scaling up production is simpler and more predictable in a continuous flow system compared to batch reactors.

Multi-step Synthesis: Flow platforms allow for the sequential execution of multiple reaction steps (e.g., synthesis, derivatization, purification) in a single, uninterrupted process, which has been demonstrated for complex indole derivatives and even entire proteins. nih.govmit.edu

Automated fast-flow peptide synthesis (AFPS) is a prime example of this technology, where amino acid building blocks are sequentially coupled in a flow reactor to build long peptide chains with high fidelity. amidetech.commit.edu

Synergistic Computational-Experimental Approaches for Reaction Discovery

The combination of computational chemistry and experimental work provides a powerful paradigm for understanding and predicting chemical reactivity. nih.gov This synergistic approach is increasingly being applied to the study of complex organic molecules like tryptophan derivatives.

Applications in Research:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into reaction mechanisms that are difficult to obtain through experiments alone. nih.govacs.org

Predicting Properties: Computational methods can predict the spectroscopic, electronic, and structural properties of novel derivatives, guiding experimental efforts toward compounds with desired characteristics. nih.govrsc.org

Rational Catalyst Design: By modeling the interaction between reactants and catalysts, computational chemistry can aid in the design of more efficient and selective catalysts for the synthesis and functionalization of this compound.

| Area of Application | Computational Approach | Experimental Validation |

|---|---|---|

| Reaction Mechanism | DFT, ONIOM, SCRF calculations to model transition states and intermediates. nih.gov | Kinetic studies, spectroscopic analysis (NMR, IR) of reaction progress. |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) to predict UV-Vis and fluorescence spectra. | UV-Vis and fluorescence spectroscopy to measure absorption and emission. nih.gov |

| Chiral Recognition | Molecular docking and dynamics to simulate interactions with chiral selectors. | Enantioselective chromatography, voltammetry, or spectroscopy. acs.orgnih.gov |

Exploration in Materials Science as a Chiral Component

The inherent chirality of this compound makes it an attractive building block for the development of advanced materials. Its rigid indole structure and functional handles (amino and ester groups) allow for its incorporation into larger, well-defined architectures.

Potential Applications:

Chiral Sensors: Incorporation into polymers or self-assembled monolayers to create surfaces capable of enantioselective recognition. acs.orgnih.gov For example, materials that can differentiate between the enantiomers of other chiral molecules.

Metal-Organic Frameworks (MOFs): Use as a chiral ligand to construct porous, crystalline materials with applications in asymmetric catalysis, chiral separations, and gas storage.

Optoelectronic Materials: The fluorescent indole group can be exploited in the design of chiral organic light-emitting diodes (OLEDs) or materials with unique chiroptical properties. nih.gov

The development of chiral fluorescent probes based on tryptophan derivatives for the recognition of other biomolecules highlights the potential in this area. acs.org

Q & A

Q. What are the primary synthetic routes for Methyl 3-amino-2-(1H-indol-3-yl)propanoate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, indole derivatives react with α-bromo esters under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound via nucleophilic attack at the α-carbon. Reaction optimization, such as solvent choice (polar aprotic solvents enhance reactivity) and temperature control (room temperature to 60°C), significantly impacts yield and purity . Advanced protocols may use enantioselective catalysis for chiral center formation .

Q. How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related indole-propanoate esters (e.g., Methyl 3-(1H-indol-3-yl)propanoate) have been resolved using SHELX software, with refinement parameters like R-factors < 0.06 ensuring accuracy. Hydrogen bonding between the amino group and ester oxygen often stabilizes the crystal lattice .

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects impurities. Nuclear magnetic resonance (NMR) confirms regiochemistry, particularly the indole C3 substitution pattern and ester/amino group integration .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of this compound, and what methodologies address them?

Chiral separation requires techniques like chiral HPLC with polysaccharide-based columns or enzymatic resolution. For instance, lipases immobilized on solid supports (e.g., Candida antarctica lipase B) can selectively hydrolyze enantiomers under mild conditions . Computational modeling (e.g., docking studies with FPR2 receptors) aids in predicting enantiomer bioactivity .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show sensitivity to moisture and light. Lyophilization or storage in anhydrous DMSO at -20°C prevents hydrolysis of the ester group. Accelerated degradation studies (40°C/75% RH) coupled with LC-MS identify degradation products, such as hydrolyzed propanoic acid derivatives .

Q. What strategies mitigate racemization during synthetic scale-up?

Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) suppress racemization. Continuous flow reactors enhance control over reaction parameters (residence time, mixing), reducing side reactions .

Biological and Mechanistic Questions

Q. What biological targets are associated with this compound, and how are interactions studied?

Indole derivatives often target serotonin receptors or enzymes like tryptophan hydroxylase. Competitive binding assays (e.g., radioligand displacement) and cellular assays (cAMP modulation) quantify activity. For example, analogs have shown agonist activity at formyl-peptide receptors (FPR2), linked to anti-inflammatory responses .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) alter bioavailability?

Esterification enhances membrane permeability (logP > 2.0) compared to carboxylic acids. In vitro assays (Caco-2 cell permeability) and in vivo pharmacokinetics (plasma half-life) validate this. Hydrolysis by esterases in vivo converts the ester to the active acid form .

Methodological Challenges

Q. How are conflicting spectral data (e.g., NMR vs. X-ray) reconciled in structural assignments?

Discrepancies between solution (NMR) and solid-state (XRD) data often arise from conformational flexibility. Variable-temperature NMR and DFT calculations model dynamic behavior, resolving ambiguities .

Q. What computational tools predict the compound’s reactivity in complex biological matrices?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model interactions with proteins or lipid bilayers. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on indole) with metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|